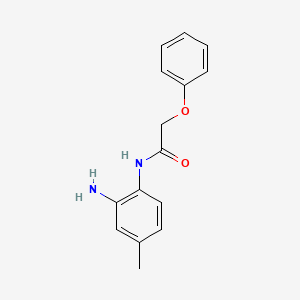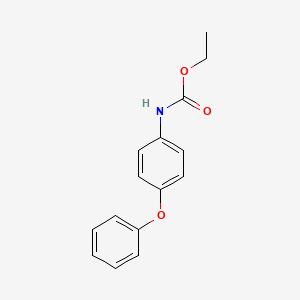![molecular formula C17H16ClNO2 B5889406 2-[(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5889406.png)
2-[(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline, commonly known as CPTIQ, is a tetrahydroisoquinoline derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. CPTIQ is a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes involved in the breakdown of the neurotransmitter acetylcholine (ACh). The inhibition of these enzymes leads to an increase in the concentration of ACh in the synaptic cleft, which can improve cognitive function and memory.
Wirkmechanismus
The mechanism of action of CPTIQ involves the inhibition of 2-[(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline and BChE. 2-[(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline and BChE are enzymes that break down ACh in the synaptic cleft. ACh is a neurotransmitter that is involved in cognitive function and memory. The inhibition of 2-[(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline and BChE leads to an increase in the concentration of ACh in the synaptic cleft, which can improve cognitive function and memory. Furthermore, CPTIQ has been shown to have antioxidant and anti-inflammatory properties, which can protect neurons from oxidative stress and inflammation induced by Aβ.
Biochemical and Physiological Effects:
CPTIQ has been shown to have potent inhibitory activity against 2-[(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline and BChE. The inhibition of these enzymes leads to an increase in the concentration of ACh in the synaptic cleft, which can improve cognitive function and memory. Furthermore, CPTIQ has been shown to have antioxidant and anti-inflammatory properties, which can protect neurons from oxidative stress and inflammation induced by Aβ. In animal studies, CPTIQ has been shown to improve cognitive function and memory in AD models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CPTIQ is its potent inhibitory activity against 2-[(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline and BChE, which can improve cognitive function and memory. Furthermore, CPTIQ has been shown to have antioxidant and anti-inflammatory properties, which can protect neurons from oxidative stress and inflammation induced by Aβ. However, one limitation of CPTIQ is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
For the research on CPTIQ include the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the evaluation of its efficacy and safety in clinical trials. Furthermore, the mechanism of action of CPTIQ needs to be further elucidated to better understand its therapeutic potential. Finally, the potential of CPTIQ in the treatment of other neurodegenerative disorders such as Parkinson's disease and Huntington's disease needs to be explored.
In conclusion, CPTIQ is a tetrahydroisoquinoline derivative that has shown promising potential as a therapeutic agent in the treatment of AD. CPTIQ inhibits 2-[(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline and BChE, which can improve cognitive function and memory. Furthermore, CPTIQ has antioxidant and anti-inflammatory properties, which can protect neurons from oxidative stress and inflammation induced by Aβ. The development of CPTIQ as a therapeutic agent requires further research to optimize its pharmacological properties and evaluate its efficacy and safety in clinical trials.
Synthesemethoden
The synthesis of CPTIQ involves the condensation of 2-chlorophenylacetic acid with tetrahydroisoquinoline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The product is then purified by column chromatography to obtain pure CPTIQ.
Wissenschaftliche Forschungsanwendungen
CPTIQ has been extensively studied for its potential therapeutic properties in the treatment of Alzheimer's disease (AD). AD is a neurodegenerative disorder characterized by the progressive loss of cognitive function and memory. The primary pathology of AD is the accumulation of beta-amyloid (Aβ) plaques and neurofibrillary tangles (NFTs) in the brain. Aβ is known to induce oxidative stress and inflammation, which can lead to neuronal damage and death. CPTIQ has been shown to inhibit 2-[(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline and BChE, which can prevent the breakdown of ACh and increase its concentration in the synaptic cleft. This can improve cognitive function and memory in AD patients. Furthermore, CPTIQ has been shown to have antioxidant and anti-inflammatory properties, which can protect neurons from oxidative stress and inflammation induced by Aβ.
Eigenschaften
IUPAC Name |
2-(2-chlorophenoxy)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c18-15-7-3-4-8-16(15)21-12-17(20)19-10-9-13-5-1-2-6-14(13)11-19/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYMBDXTUGTOGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)COC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641420 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-{[(4-bromophenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B5889325.png)
![N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5889331.png)

![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5889344.png)

![3-amino-6-tert-butyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B5889360.png)

![2-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate](/img/structure/B5889376.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5889377.png)




